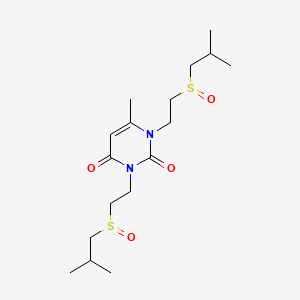
1,3-Bis(isobutylsulfinylethyl)-6-methyluracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(isobutylsulfinylethyl)-6-methyluracil is a synthetic organic compound that belongs to the class of uracil derivatives. Uracil is one of the four nucleobases in the nucleic acid of RNA, and its derivatives are often explored for their potential biological activities. This particular compound is characterized by the presence of isobutylsulfinyl groups attached to the uracil ring, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(isobutylsulfinylethyl)-6-methyluracil typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available uracil and isobutylsulfinyl chloride.
Formation of Intermediates: The uracil is first methylated at the 6-position using methyl iodide in the presence of a base such as potassium carbonate.
Sulfinylation: The methylated uracil is then reacted with isobutylsulfinyl chloride in the presence of a base like triethylamine to introduce the isobutylsulfinyl groups at the 1 and 3 positions.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This may involve:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(isobutylsulfinylethyl)-6-methyluracil can undergo various chemical reactions, including:
Oxidation: The sulfinyl groups can be oxidized to sulfonyl groups using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfinyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The uracil ring can undergo nucleophilic substitution reactions, where the sulfinyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 1,3-Bis(isobutylsulfonylethyl)-6-methyluracil.
Reduction: 1,3-Bis(isobutylethyl)-6-methyluracil.
Substitution: Depending on the nucleophile, various substituted uracil derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(isobutylsulfinylethyl)-6-methyluracil has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Explored for its potential antiviral and anticancer properties due to its structural similarity to nucleobases.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,3-Bis(isobutylsulfinylethyl)-6-methyluracil is primarily based on its ability to interact with biological macromolecules:
Molecular Targets: It can target nucleic acids, potentially interfering with DNA and RNA synthesis.
Pathways Involved: The compound may inhibit enzymes involved in nucleic acid metabolism, leading to its potential antiviral and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(isobutylsulfonylethyl)-6-methyluracil: An oxidized form with sulfonyl groups.
1,3-Bis(isobutylethyl)-6-methyluracil: A reduced form without sulfinyl groups.
6-Methyluracil: The parent compound without any sulfinyl or isobutyl groups.
Uniqueness
1,3-Bis(isobutylsulfinylethyl)-6-methyluracil is unique due to the presence of isobutylsulfinyl groups, which can impart distinct chemical reactivity and biological activity compared to its analogs. These groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
180274-06-0 |
|---|---|
Molekularformel |
C17H30N2O4S2 |
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
6-methyl-1,3-bis[2-(2-methylpropylsulfinyl)ethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H30N2O4S2/c1-13(2)11-24(22)8-6-18-15(5)10-16(20)19(17(18)21)7-9-25(23)12-14(3)4/h10,13-14H,6-9,11-12H2,1-5H3 |
InChI-Schlüssel |
BXLDUHRYGORSDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(C(=O)N1CCS(=O)CC(C)C)CCS(=O)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







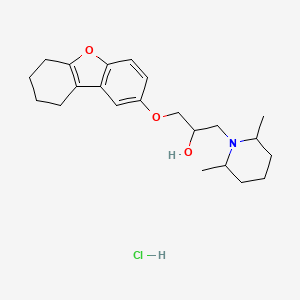
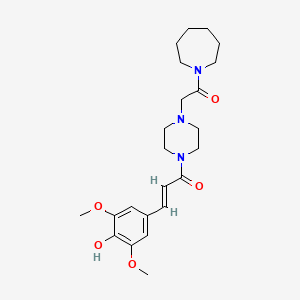
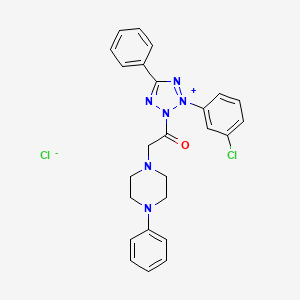
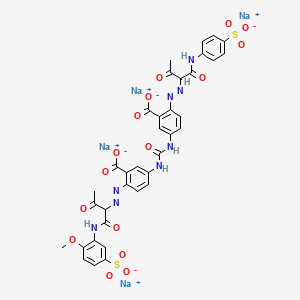
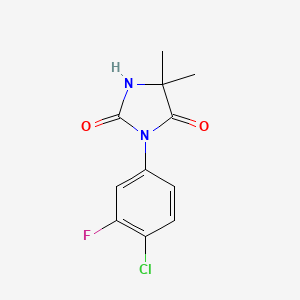
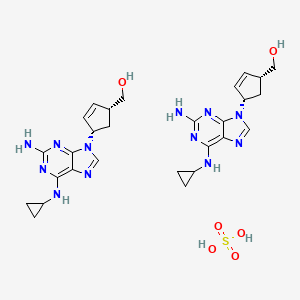
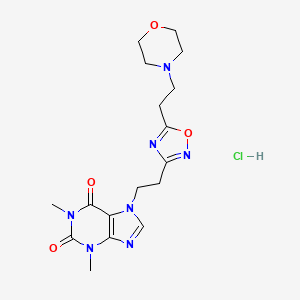
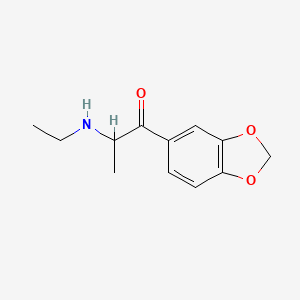
![heptan-2-yl 2-(5-chloroquinolin-8-yl)oxyacetate;[(2R)-1-oxo-1-prop-2-ynoxypropan-2-yl] (2R)-2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoate](/img/structure/B12757673.png)
